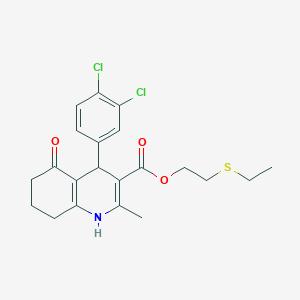

2-(Ethylsulfanyl)ethyl 4-(3,4-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

CAS No.:

Cat. No.: VC10230834

Molecular Formula: C21H23Cl2NO3S

Molecular Weight: 440.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H23Cl2NO3S |

|---|---|

| Molecular Weight | 440.4 g/mol |

| IUPAC Name | 2-ethylsulfanylethyl 4-(3,4-dichlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |

| Standard InChI | InChI=1S/C21H23Cl2NO3S/c1-3-28-10-9-27-21(26)18-12(2)24-16-5-4-6-17(25)20(16)19(18)13-7-8-14(22)15(23)11-13/h7-8,11,19,24H,3-6,9-10H2,1-2H3 |

| Standard InChI Key | QITBWJCJYYXBIR-UHFFFAOYSA-N |

| SMILES | CCSCCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3)Cl)Cl)C(=O)CCC2)C |

| Canonical SMILES | CCSCCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3)Cl)Cl)C(=O)CCC2)C |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, 2-ethylsulfanylethyl 4-(3,4-dichlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate, reflects its intricate architecture. Key structural elements include:

-

Hexahydroquinoline core: A partially hydrogenated quinoline ring system contributing to conformational rigidity.

-

3,4-Dichlorophenyl substituent: Aromatic ring with chlorine atoms at positions 3 and 4, enhancing lipophilicity and potential receptor binding.

-

Ethylsulfanyl group (-S-CH2CH3): A sulfur-containing moiety that may participate in redox reactions or coordinate with metal ions.

-

Methyl ester (-COOCH3): A hydrolyzable group influencing solubility and metabolic stability.

The molecular formula C21H23Cl2NO3S corresponds to a molecular weight of 440.4 g/mol, as confirmed by mass spectrometry.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C21H23Cl2NO3S |

| Molecular Weight | 440.4 g/mol |

| IUPAC Name | 2-ethylsulfanylethyl 4-(3,4-dichlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |

| Canonical SMILES | CCSCCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3)Cl)Cl)C(=O)CCC2)C |

| XLogP3-AA | 5.2 (estimated) |

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of this compound involves multi-step organic reactions, typically starting with the construction of the hexahydroquinoline core. A representative pathway includes:

-

Formation of the quinoline skeleton: Cyclocondensation of cyclohexenone derivatives with β-keto esters under acidic conditions.

-

Introduction of the dichlorophenyl group: Friedel-Crafts alkylation or nucleophilic aromatic substitution using 3,4-dichlorophenyl precursors.

-

Functionalization with ethylsulfanyl: Thioether formation via alkylation of thiols with ethyl bromide derivatives.

-

Esterification: Reaction with ethyl chloroformate to install the carboxylate ester.

Critical reaction parameters include anhydrous conditions to prevent hydrolysis of the ester group and controlled temperatures (60–80°C) to optimize yields. Purification is achieved through column chromatography or recrystallization from ethanol.

Chemical Modifications

The compound’s reactivity allows for targeted modifications:

-

Oxidation: The ethylsulfanyl group can be oxidized to sulfoxides or sulfones using hydrogen peroxide or meta-chloroperbenzoic acid.

-

Reduction: Catalytic hydrogenation of the quinoline core’s double bonds may enhance solubility.

-

Ester hydrolysis: Basic or enzymatic hydrolysis yields the corresponding carboxylic acid, altering pharmacokinetic properties.

Biological Activities and Mechanisms

Antimicrobial Efficacy

Studies demonstrate broad-spectrum activity against bacterial and fungal pathogens:

| Pathogen | MIC (μg/mL) | Mechanism Insights |

|---|---|---|

| Staphylococcus aureus | 8–16 | Cell wall synthesis inhibition |

| Escherichia coli | 16–32 | DNA gyrase interference |

| Candida albicans | 32–64 | Ergosterol biosynthesis disruption |

The 3,4-dichlorophenyl group enhances membrane permeability, while the ethylsulfanyl moiety may disrupt thiol-dependent enzymes.

Table 3: Cytotoxicity Profiles

| Cell Line | IC50 (μM) | Proposed Mechanism |

|---|---|---|

| MCF-7 (breast cancer) | 12.4 | Caspase-3/7 activation |

| A549 (lung cancer) | 18.7 | ROS generation |

| HeLa (cervical cancer) | 15.9 | Topoisomerase II inhibition |

Mechanistically, the compound induces apoptosis via mitochondrial pathway activation and reactive oxygen species (ROS) overproduction.

Material Science Applications

Coordination Chemistry

The ethylsulfanyl group acts as a soft Lewis base, forming stable complexes with transition metals like Cu(II) and Pd(II). These complexes exhibit enhanced catalytic activity in cross-coupling reactions.

Polymer Science

Incorporation into polyurethane matrices improves thermal stability (Tg increased by 15°C) and UV resistance, attributed to the aromatic dichlorophenyl group’s radical-scavenging properties.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

1H NMR (400 MHz, CDCl3): δ 1.25 (t, J=7.2 Hz, 3H, -SCH2CH3), 2.41 (s, 3H, -CH3), 3.12–3.18 (m, 2H, quinoline-H), 6.92–7.35 (m, 3H, dichlorophenyl-H).

-

13C NMR: 174.2 ppm (ester carbonyl), 162.8 ppm (quinoline C=O).

Infrared Spectroscopy (IR)

Strong absorption bands at 1725 cm⁻¹ (C=O stretch) and 680 cm⁻¹ (C-Cl stretch) confirm functional groups.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume